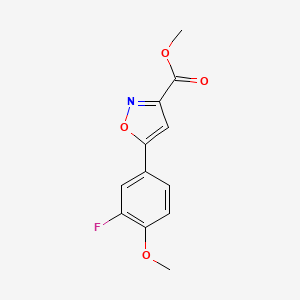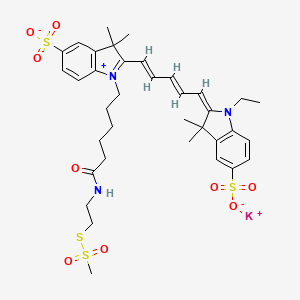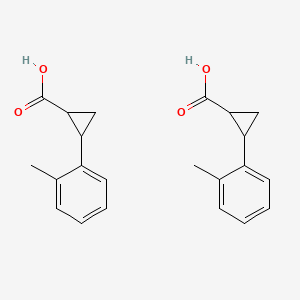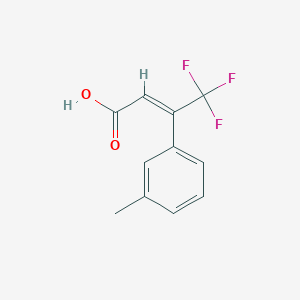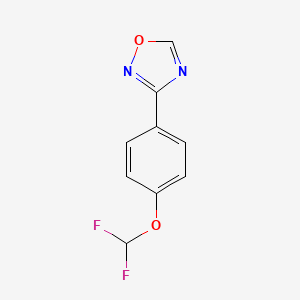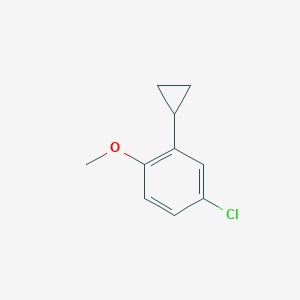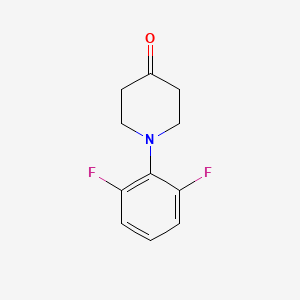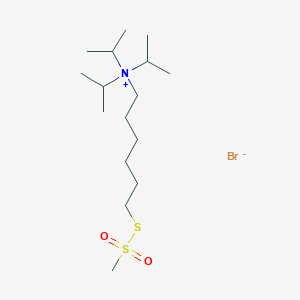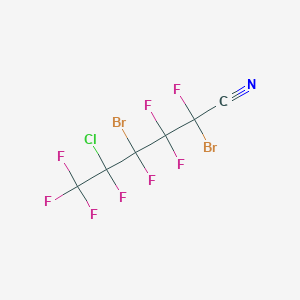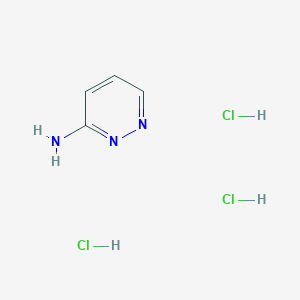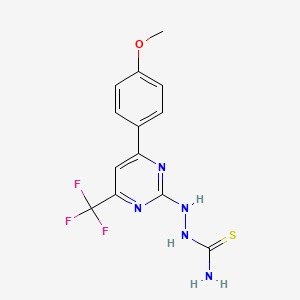
6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form 4-methoxyphenyl thiosemicarbazone. This intermediate is then reacted with 4-(trifluoromethyl)pyrimidine-2-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. Molecular docking studies have shown favorable interactions with proteins such as ATF4 and NF-kB, suggesting its potential role in neuroprotection and anti-inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)pyrimidine-2-amine: A precursor in the synthesis of the target compound.
4-Methoxyphenyl thiosemicarbazone: An intermediate in the synthetic route.
Trifluoromethyl-containing polysubstituted pyrimidines:
Uniqueness
6-(4-Methoxyphenyl)-2-thiosemicarbazido-4-(trifluoromethyl)pyrimidine is unique due to its combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiosemicarbazido group contributes to its reactivity and potential as a pharmacophore.
Propiedades
Fórmula molecular |
C13H12F3N5OS |
|---|---|
Peso molecular |
343.33 g/mol |
Nombre IUPAC |
[[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]thiourea |
InChI |
InChI=1S/C13H12F3N5OS/c1-22-8-4-2-7(3-5-8)9-6-10(13(14,15)16)19-12(18-9)21-20-11(17)23/h2-6H,1H3,(H3,17,20,23)(H,18,19,21) |
Clave InChI |
YOIWWFKEDTVQLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)NNC(=S)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



